4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde
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Overview
Description
4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde is a chemical compound with the molecular formula C10H8F4O2 and a molecular weight of 236.17 g/mol . It belongs to the class of aldehydes and is characterized by the presence of a benzaldehyde group substituted with a tetrafluoro-2-methoxyethyl group at the para position . This compound is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde typically involves the fluorination of 1,1,2,2-tetrafluoroethylene followed by a reaction with methanol . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination processes and the use of advanced chemical reactors to maintain the necessary reaction conditions. The production process is designed to maximize yield and purity while minimizing environmental impact and ensuring safety .
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid.
Reduction: 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde include:
- 4-(Methoxy)benzaldehyde
- 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tetrafluoro-2-methoxyethyl group enhances its reactivity and stability compared to other benzaldehyde derivatives .
Properties
IUPAC Name |
4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-16-10(13,14)9(11,12)8-4-2-7(6-15)3-5-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOINXIXPJMEACS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CC=C(C=C1)C=O)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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